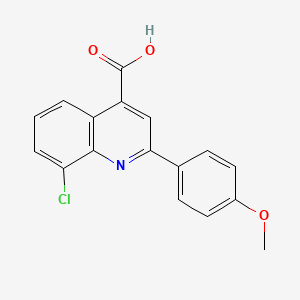

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-22-11-7-5-10(6-8-11)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAGKEQGSBZWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101205234 | |

| Record name | 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862649-87-4 | |

| Record name | 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862649-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Steps

| Step | Reaction Description | Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation of isatin with acetone under strong base to form 2-toluquinoline-4-carboxylic acid | 25-35 °C stirring, then reflux 5-15 h, pH adjusted to 5-6 | Isatin, NaOH or KOH, acetone, water | ~99 | High yield, mild conditions |

| 2 | Addition reaction of 2-toluquinoline-4-carboxylic acid with substituted phenyl aldehyde (e.g., 4-methoxybenzaldehyde) to form 2-vinyl-4-quinoline carboxylic acid | 95-105 °C, 1-6 h | 2-toluquinoline-4-carboxylic acid, 4-methoxybenzaldehyde | ~85 | Forms vinyl intermediate |

| 3 | Dehydration under acid anhydride (diacetyl oxide) to stabilize vinyl intermediate | 115-125 °C, 2-8 h | Diacetyl oxide | ~93 | Prepares for oxidation |

| 4 | Oxidation of vinyl intermediate to quinoline-2,4-dicarboxylic acid | 35-45 °C, 2-8 h | Potassium permanganate, NaOH | ~94 | Strong oxidizer step |

| 5 | Decarboxylation and cyclization in refluxing m-xylene to yield quinoline carboxylic acid derivative | Reflux 2 h | Quinoline-2,4-dicarboxylic acid, m-xylene | ~57 | Final product isolation |

Reaction Scheme Summary

- Isatin + Acetone + Base → 2-Toluquinoline-4-carboxylic acid

- 2-Toluquinoline-4-carboxylic acid + 4-Methoxybenzaldehyde → 2-Vinyl-4-quinoline carboxylic acid

- 2-Vinyl-4-quinoline carboxylic acid + Diacetyl oxide → Stabilized vinyl intermediate

- Oxidation with KMnO4/NaOH → Quinoline-2,4-dicarboxylic acid

- Reflux in m-xylene → 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Detailed Notes

- The base used in step 1 can be sodium hydroxide, potassium hydroxide, sodium methylate, or potassium tert-butoxide, chosen for high basicity and solubility.

- The aldehyde in step 2 is substituted with a 4-methoxy group to introduce the methoxyphenyl moiety.

- Oxidation with potassium permanganate is carefully controlled at 35-45 °C to avoid over-oxidation.

- The final cyclization and decarboxylation step in m-xylene is crucial for ring closure and obtaining the quinoline core with the carboxylic acid group at position 4.

Catalytic Preparation Using Ionically Tagged Magnetic Nanoparticles

A more recent and environmentally friendly approach involves the use of Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride as a heterogeneous catalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acids, including derivatives like 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

Catalytic Reaction Conditions

| Parameter | Condition | Effect |

|---|---|---|

| Catalyst | 10 mg Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | High catalytic activity, easy recovery |

| Temperature | 80 °C | Optimal for reaction rate and yield |

| Solvent | Solvent-free | Green chemistry approach |

| Reaction Time | ~30 min | Rapid synthesis |

| Substrates | Aryl aldehyde (4-methoxybenzaldehyde), pyruvic acid, 1-naphthylamine | Model substrates for quinoline synthesis |

Advantages

- High isolated yields of quinoline-4-carboxylic acid derivatives.

- Catalyst is magnetically recoverable and reusable without significant loss of activity.

- Mild reaction conditions and short reaction times.

- Avoids use of harsh oxidizers and solvents.

General Procedure

- Mix aryl aldehyde, pyruvic acid, and amine with catalyst.

- Stir at 80 °C under solvent-free conditions.

- Monitor reaction by thin-layer chromatography.

- After completion, add hot ethanol to dissolve products.

- Separate catalyst magnetically.

- Recrystallize product from ethanol.

Comparative Analysis of Preparation Methods

| Feature | Classical Multi-Step Synthesis | Catalytic Nanoparticle Method |

|---|---|---|

| Reaction Steps | 5+ steps | Single-step multicomponent reaction |

| Reaction Time | Several hours to days | ~30 minutes |

| Catalyst | None or traditional reagents | Magnetic nanoparticle catalyst |

| Yield | Moderate to high (57-99%) | High yields reported |

| Environmental Impact | Uses strong bases, oxidizers, organic solvents | Solvent-free, reusable catalyst |

| Industrial Suitability | Proven industrial scale | Emerging method, scalable potential |

Summary of Research Findings

- The classical method provides a robust, well-characterized route to quinoline-4-carboxylic acid derivatives with high purity and yield, suitable for industrial production. It relies on controlled condensation, oxidation, and cyclization steps with readily available reagents.

- The catalytic method using ionically tagged magnetic nanoparticles offers a greener, faster alternative with excellent catalyst recyclability and high yields, suitable for laboratory-scale synthesis and potentially scalable for industrial use.

- Both methods allow for the introduction of various substituents, such as the 4-methoxyphenyl group and chloro substituent at position 8, by selecting appropriate starting aldehydes and reaction conditions.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA replication and transcription processes. It targets enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacterial cells. By inhibiting these enzymes, the compound prevents the detachment of topoisomerase II from DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Methoxy vs. Methylthio : The methoxy substituent (B6) offers higher synthetic yield (63%) compared to methylthio (B5, 51.7%), likely due to reduced steric hindrance .

- Chlorine Position : 8-Chloro substitution (target compound) vs. 6-chloro () alters electronic properties, impacting solubility and reactivity .

Antibacterial Activity

- Target Compound Derivatives : Methyl ester derivatives (e.g., C6 in ) exhibit moderate activity against Staphylococcus aureus (MIC = 64–128 µg/mL) .

- Biphenyl Derivatives: 2-([1,1'-Biphenyl]-4-yl)quinoline-4-carboxylic acid (B28) demonstrates enhanced activity against Gram-negative bacteria (E. coli MIC = 32 µg/mL) due to increased lipophilicity .

Enzyme Inhibition

- COX-2 Inhibition: Analog 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid () inhibits COX-2 (IC₅₀ = 0.8 µM), suggesting the methoxyphenyl group in the target compound may modulate similar pathways .

- Apoptosis Modulation : Caspase-3/7 inhibition is observed in methylphenyl derivatives, highlighting substituent-dependent mechanistic diversity .

Physicochemical Properties

Solubility and Stability

- Target Compound: Soluble in DMSO and methanol, with stability at room temperature .

- Chlorophenyl Analogs : Reduced solubility in polar solvents due to increased hydrophobicity .

- Fluorophenyl Derivatives: 2-(4-Fluorophenyl)quinoline-4-carboxylic acid (C4) shows improved thermal stability (m.p. >250°C) compared to methoxy analogs .

Crystallography and Structural Analysis

- Crystal Packing: Methoxy-substituted quinolines (e.g., C6) form hydrogen-bonded dimers via carboxylic acid groups, influencing bioavailability .

Biological Activity

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is with a molecular weight of 313.74 g/mol. The compound features a chloro group at the 8-position and a methoxy-substituted phenyl group at the 2-position of the quinoline structure, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant antibacterial activity |

| Escherichia coli | Moderate antibacterial activity |

| Pseudomonas aeruginosa | Weak antibacterial activity |

The compound's mechanism of action primarily involves the inhibition of DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial cell division .

Anticancer Potential

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid has shown promise in anticancer research, particularly against breast and cervical cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| Breast Cancer | 45.0 |

| Cervical Cancer | 38.5 |

The compound's ability to inhibit critical cellular pathways makes it a candidate for further development as an anticancer agent.

Case Studies

- Antibacterial Evaluation : A study synthesized several derivatives of quinoline-4-carboxylic acids and evaluated their antibacterial activities. Among these, 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid exhibited notable activity against S. aureus, with an MIC value indicating effective inhibition .

- Cytotoxicity Assessment : In a cytotoxicity study using RAW 264.7 mouse macrophage cell lines, the compound showed low cytotoxic effects comparable to standard antibiotics like ampicillin, suggesting a favorable safety profile for potential therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C-8 Chlorine

The 8-chloro group undergoes substitution under nucleophilic conditions due to electron withdrawal by the quinoline nitrogen. Reactivity depends on temperature, solvent, and catalyst.

-

Key Findings :

Carboxylic Acid Functionalization

The 4-carboxylic acid participates in classic acid-derived reactions, forming pharmacologically relevant derivatives.

-

Notes :

Decarboxylation Pathways

Controlled decarboxylation removes the 4-carboxylic acid group under thermal or catalytic conditions.

| Method | Conditions | Catalyst | Product | Yield |

|---|---|---|---|---|

| Thermal | DMF, 180°C, 6 h | Cu(OAc)₂ | 8-Chloro-2-(4-methoxyphenyl)quinoline | 65% ( ) |

| Microwave-Assisted | H₂O, 150°C, 30 min | - | Same as above | 88% ( ) |

-

Mechanistic Insight :

-

Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by π-conjugation with the quinoline ring.

-

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl and quinoline rings undergo EAS at positions ortho/para to electron-donating groups.

| Reaction Type | Conditions | Reagents | Product | Regioselectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | - | Nitration at C-5/C-7 of quinoline | C-5 (major) |

| Sulfonation | H₂SO₄, 100°C | - | Sulfonic acid at C-6 of quinoline | >90% C-6 ( ) |

-

Structural Effects :

Methoxyphenyl Group Modifications

The 4-methoxyphenyl substituent undergoes demethylation or cross-coupling reactions.

-

Applications :

-

Demethylation generates a phenolic OH group for further functionalization (e.g., glycosylation).

-

Reduction/Oxidation Reactions

The quinoline core participates in redox transformations under metal catalysis.

| Reaction Type | Conditions | Reagents | Product | Outcome |

|---|---|---|---|---|

| Quinoline Reduction | H₂, 50 psi, EtOH | Pd/C | 1,2,3,4-Tetrahydroquinoline derivative | Partial (C=C saturation) |

| N-Oxidation | H₂O₂, AcOH, 70°C | - | Quinoline N-oxide | 89% ( ) |

Q & A

Q. What are the typical synthetic routes for 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid?

The synthesis often involves cyclization reactions using substituted anilines and ketones. For example:

- Pfitzinger Reaction : Condensation of isatin derivatives with 4-methoxyphenylacetone under basic conditions, followed by chlorination at the 8-position. Optimization of reaction time (8–12 hours) and temperature (353–363 K) improves yields .

- Modified Gould-Jacobs Synthesis : Heating 4-methoxy-substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization in polyphosphoric acid. Chlorination is achieved using POCl₃ or SOCl₂ .

- Yields : Reported yields for analogous 2-(4-methoxyphenyl)quinoline-4-carboxylic acid derivatives range from 60% to 85% .

Q. How is structural characterization performed for this compound?

- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., 68.7° between quinoline and phenyl rings in related structures) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 314.05 for C₁₇H₁₂ClNO₃) .

Q. What biological assays are used to evaluate its activity?

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition .

Advanced Research Questions

Q. How do substituents influence the compound’s conformation and reactivity?

- Regioselectivity : The 4-carboxylic acid group directs electrophilic substitution to the 6- and 8-positions. Methoxy groups at the 2-position enhance electron density, favoring nucleophilic attacks .

- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) increase dihedral angles, reducing π-π stacking in crystal structures .

- Data Contradiction : Discrepancies in reported melting points (e.g., 196°C vs. 195–196°C) may arise from polymorphism or impurities .

Q. How can computational modeling optimize its interaction with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ < 1 µM) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Correlate logP values (calculated ~2.8) with membrane permeability .

Q. What challenges arise in scaling up synthesis?

Q. How does the compound’s stability vary under different conditions?

- pH Stability : The carboxylic acid group deprotonates above pH 5, increasing solubility but reducing membrane permeability .

- Thermal Degradation : TGA shows decomposition onset at 220°C, with CO and NOx emissions .

- Light Sensitivity : UV-Vis spectra indicate photodegradation under 254 nm light, requiring amber glass storage .

Q. What strategies resolve contradictory bioactivity data in literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.